molecular formula C8H11BrO3 B8616742 Methyl 2-(bromoacetyl)pent-2-enoate CAS No. 265308-10-9

Methyl 2-(bromoacetyl)pent-2-enoate

Cat. No. B8616742
CAS RN: 265308-10-9
M. Wt: 235.07 g/mol
InChI Key: UCJWRLOFQOGOEC-UHFFFAOYSA-N
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Description

Methyl 2-(bromoacetyl)pent-2-enoate is a useful research compound. Its molecular formula is C8H11BrO3 and its molecular weight is 235.07 g/mol. The purity is usually 95%.
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properties

CAS RN

265308-10-9

Molecular Formula

C8H11BrO3

Molecular Weight

235.07 g/mol

IUPAC Name

methyl 2-(2-bromoacetyl)pent-2-enoate

InChI

InChI=1S/C8H11BrO3/c1-3-4-6(7(10)5-9)8(11)12-2/h4H,3,5H2,1-2H3

InChI Key

UCJWRLOFQOGOEC-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C(=O)CBr)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-2-propylideneacetoacetic acid methyl ester (818 mg : 4.29 mMol.) in dimethylformamide (2.1 ml) is added sodium bromide (957 mg : 9.3 mMol.), and the mixture is stirred at 22° C. for 2 hours to give a solution of 4-bromo-2-propylideneacetoacetic acid methyl ester NMR δ (CDCl3) ppm:1.15(t. J=7.5Hz. 3H). Z.50(q, J=7.5Hz, 3H), 2.53(q, J=7.5Hz. 2H), 3.82(s, 3H), 3.90(s, 3H), 4.15(s, 2H). 4.Z2 (s, 2H), 7.10(t. J=7.5Hz, 1H), 7.1Z(t. J=7.5Hz. 1H)⟧ This solution is diluted with dichloromethane (0.7 ml), mixed with a solution of thiourea (354 mg : 4.65 mMol.) in dimethylformamide (1.4 ml), and stirred at -15° C. to 30° C. for 25 minutes. The reaction mixture is washed with aqueous sodium hydroxide and brine, concentrated at less than 15° C. under reduced pressure, mixed with acetone (1.8 ml), and neutralized with 35% hydrochloric acid. The separating crystals are washed with acetone and dried over to give (Z)-2-(2-aminothiazol-4-yl)-2-pentenoic acid methyl ester hydrochloride (452 mg). Yield: 43%. mp. 79 to 80° C. (decomposition). Elemental analysis gives values corresponding to C9H12N2O2S.HCl.H2O.
Name
4-chloro-2-propylideneacetoacetic acid methyl ester
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
957 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In 10.23 g of N,N-dimethylformamide was dissolved 11.45 g of the concentrated solution (pure weight of methyl 2-propylidene-4-chloroacetoacetate: 4.57 g), and cooled to 10° C. To this mixture was added 6.17 g of sodium bromide, and thereafter heated to 22° C. and vigorously stirred at 22±2° C. for 2 hours. The resulting reaction solution was cooled to 5° C. and washed with 20 g of water, followed by being separated into an aqueous and organic layers. The high-performance liquid chromatography analysis of the organic layer indicated that this layer contained 4.66 g of methyl 2-propylidene-4-bromoacetoacetate (82.6% yield, E/Z ratio=52/48) and 9.7% of the starting material methyl 2-propylidene-4-chloroacetoacetate remained.
Quantity
6.17 g
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2-propylidene-4-chloroacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
concentrated solution
Quantity
11.45 g
Type
reactant
Reaction Step Four
Quantity
10.23 g
Type
solvent
Reaction Step Four

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